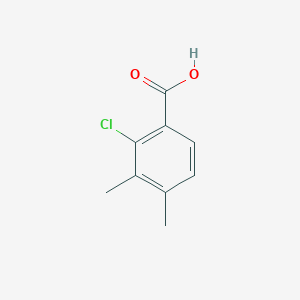
2-Chloro-3,4-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Compounds with oxidized methyl groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-3,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3,4-dimethylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
- 2-Chloro-4-methylbenzoic acid
- 3-Chloro-2,4-dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
Comparison: 2-Chloro-3,4-dimethylbenzoic acid is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-chloro-3,4-dimethylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHOMAQRCKLSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2417892.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)
![6-ethyl 3-methyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)
![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)


![6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417906.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)
![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)
